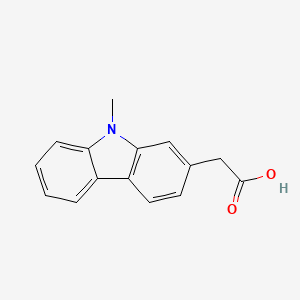
(9-Methyl-9H-carbazol-2-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(9-Methyl-9H-carbazol-2-yl)-acetic acid” belongs to the class of carbazole derivatives. Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused onto a five-membered nitrogen-containing ring .
Synthesis Analysis
While specific synthesis methods for “(9-Methyl-9H-carbazol-2-yl)-acetic acid” were not found, carbazole derivatives are often synthesized through various methods such as electrophilic substitution, metal-catalyzed coupling reactions, and cyclization reactions .Molecular Structure Analysis
The molecular structure of carbazole derivatives generally consists of a tricyclic core with various substituents attached to the carbazole ring system .Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives can vary widely depending on their structure. They often exhibit high thermal stability and unique photophysical properties .Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Properties
- Electrochromic Properties of Poly(2-(9H-Carbazol-9-yl)acetic acid) Film : A study by Elkhidr, Awad, and Hreeba (2021) focused on the electrochemical synthesis of a poly(2-(9H-carbazol-9-yl) acetic acid) thin film. This film was formed on a platinum electrode through oxidative electropolymerization. The study highlighted its green color in the oxidized state and high transmittance in the neutral state, making it a potential candidate for electrochromic applications. The film also demonstrated good solubility in common organic solvents and conductivity properties (Elkhidr, Awad, & Hreeba, 2021).
Synthesis and Characterization of Carbazole Conjugates
- Synthesis and Biological Screening of Carbazole Conjugates : Verma, Awasthi, and Jain (2022) synthesized novel carbazole conjugates, including (9H-carbazol-9-yl)methyl derivatives, and characterized them using various spectral studies. This research opens doors to exploring these compounds for diverse applications in fields like materials science and biology (Verma, Awasthi, & Jain, 2022).
Antimicrobial Activities of Carbazole Derivatives
- Synthesis and Antimicrobial Activities of 9H-Carbazole Derivatives : Salih, Salimon, and Yousif (2016) conducted a study on the synthesis of new heterocyclic derivatives from 9H-carbazole. Their findings revealed that these derivatives exhibit antimicrobial properties, highlighting the potential of 9H-carbazole derivatives in pharmaceutical applications (Salih, Salimon, & Yousif, 2016).
Fluorescence and Inclusion Properties
- Fluorescence and β-Cyclodextrin Inclusion Properties of Carbazole-Based Dyes : A study by Lao et al. (2012) explored the fluorescence behavior of carbazole-based dyes, including 2-(9H-carbazol-9-yl) butanoic acid. They discovered the enhancement of fluorescence intensities in different pH and temperature conditions and the potential inclusion with β-cyclodextrin, suggesting applications in sensing and molecular recognition (Lao, Song, You, & Ou, 2012).
Biotransformation of Carbazole Derivatives
- Derivatization of Carbazoles by Bacterium Ralstonia sp. : Waldau, Mikolasch, Lalk, and Schauer (2009) studied the bacterial biotransformation of various 9H-carbazole derivatives. Their work provided insights into the metabolism and transformation pathways of these compounds, suggesting their potential use in environmental biotechnology and pharmaceuticals (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Photophysical and Solar Cell Applications
- High-Efficiency Dye-Sensitized Solar Cells : Saritha, Mangalaraja, and Anandan (2017) designed and synthesized metal-free organic dyes based on carbazole architecture for use in dye-sensitized solar cells (DSSCs). Their study demonstrated the potential of these carbazole-based compounds in photovoltaic applications, showcasing their efficiency in converting solar energy (Saritha, Mangalaraja, & Anandan, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(9-methylcarbazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(8-14(12)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMOWQJUBCIBME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-Methyl-9H-carbazol-2-yl)-acetic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

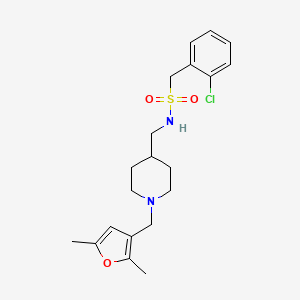
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2398776.png)
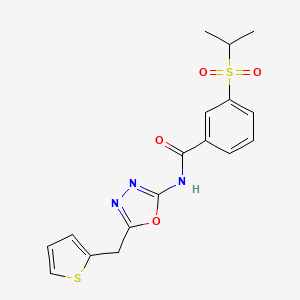
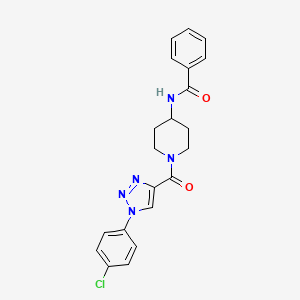


![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2398787.png)
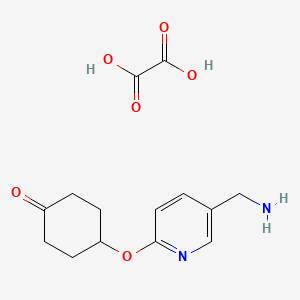
![3-(4-chlorophenyl)-1-[(1Z)-1-(2-phenylhydrazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2398791.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2398792.png)
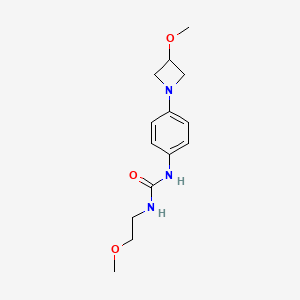
![2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2398794.png)
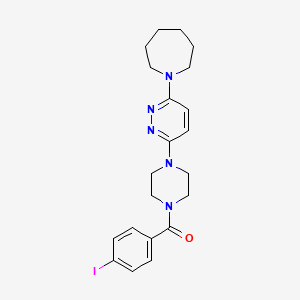
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2398796.png)